

disodium phosphonate chemical properties for researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium phosphonate*

Cat. No.: *B078346*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Disodium Phosphonate** for Researchers

Abstract

Disodium phosphonate (Na_2HPO_3), also known as disodium hydrogen phosphite, is an inorganic compound of significant interest in various scientific and industrial fields.^{[1][2]} As a salt of phosphonic acid, it serves as a crucial starting material and intermediate in the synthesis of more complex organophosphorus compounds.^[2] Its unique properties, including high water solubility, strong metal chelation capabilities, and its role as a stable bioisostere for phosphate, make it a valuable molecule in drug development, water treatment, and agriculture.^{[1][3][4]} This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological mechanisms of **disodium phosphonate** for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

Disodium phosphonate is an inorganic salt characterized by a central tetrahedral phosphorus atom.^{[1][3]} Unlike phosphates, which feature a P-O-C bond, phosphonates are distinguished by a direct and highly stable phosphorus-hydrogen (P-H) bond, which imparts resistance to enzymatic hydrolysis.^{[1][2]} The negative charge of the phosphonate group is balanced by two sodium ions.^[1]

Table 1: Chemical Identifiers for **Disodium Phosphonate**

Identifier	Value
Chemical Name	Disodium phosphonate; Disodium hydrogen phosphite ^[5]
CAS Number	13708-85-5 ^[5]
Molecular Formula	HNa ₂ O ₃ P ^[5]
Molecular Weight	125.96 g/mol (anhydrous) ^[5]
Canonical SMILES	[O-]P(=O)=O.[Na+].[Na+] ^[5]

| InChIKey | IIRVGTWONXBAW-UHFFFAOYSA-M^[1] |

Physicochemical and Crystallographic Properties

Disodium phosphonate is typically a white, crystalline solid that is highly soluble in water but insoluble in nonpolar organic solvents like ethanol.^{[1][5]} Its high aqueous solubility is a key property for many of its applications.^{[1][4]} The compound decomposes at high temperatures before reaching a melting point.^{[1][5]}

Table 2: Physicochemical Properties of **Disodium Phosphonate**

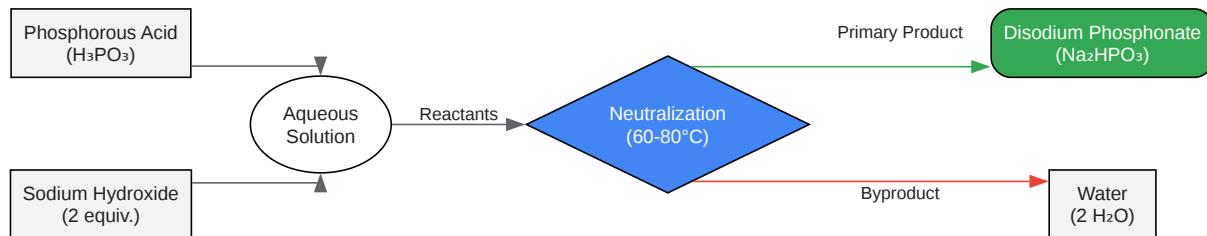
Property	Value
Appearance	Colorless monoclinic or orthorhombic crystals ^{[5][6]}
Melting Point	53°C (decomposes at 200-250°C) ^[5]
Density	2.05 g/cm ³ at 20°C ^[5]
Water Solubility	429 g/100 g H ₂ O at 20°C ^[5]
pKa	6.52 at 20°C ^[5]

| Vapor Pressure | 0 Pa at 20°C^[5] |

Crystallographic studies have determined that anhydrous **disodium phosphonate** has a monoclinic crystal structure.[2][6]

Table 3: Crystallographic Data for Anhydrous **Disodium Phosphonate**

Parameter	Value	Reference
Crystal System	Monoclinic	[2][6]
Space Group	P2 ₁ /n	[2][6]
a	9.6987(1) Å	[2][6]
b	6.9795(1) Å	[2][6]
c	5.0561(1) Å	[2][6]
β	92.37(1)°	[2][6]
Volume	341.97(1) Å ³	[2][6]

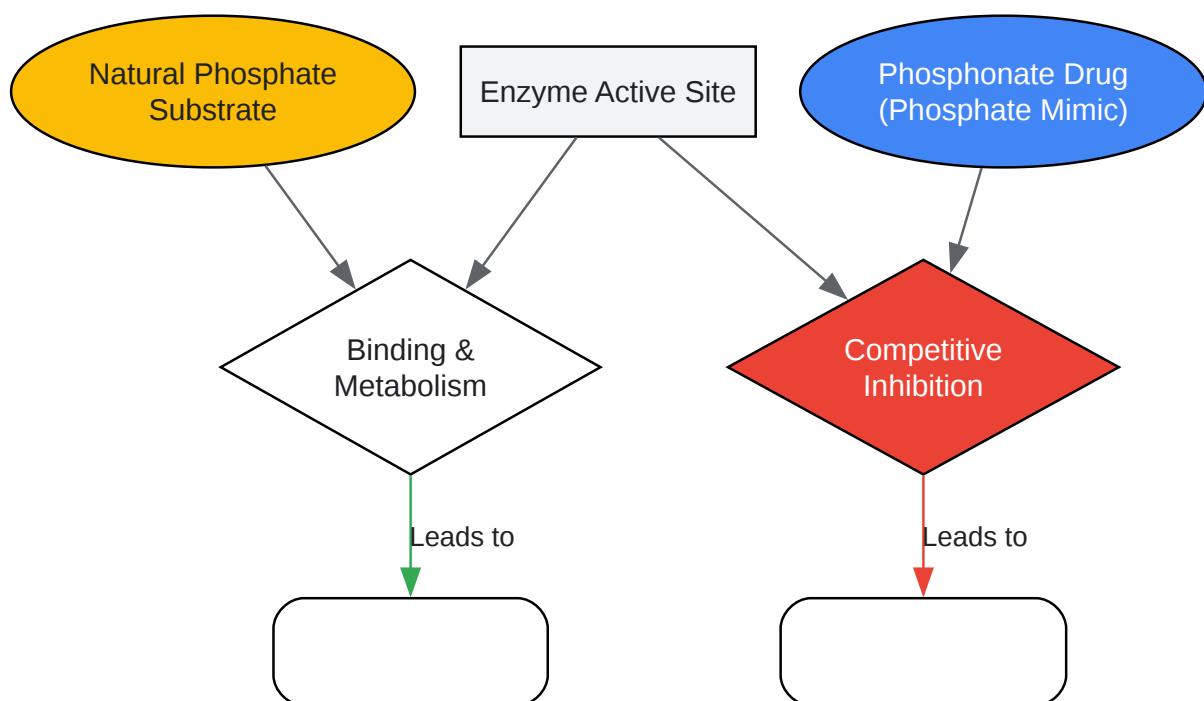

| Z | 4 | [2][6] |

Chemical Reactivity and Synthesis

Disodium phosphonate participates in several important chemical reactions, making it a versatile building block in organophosphorus chemistry.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form phosphonic acid.[1]
- Chelation: The phosphonate group is an effective chelating agent, capable of binding tightly to divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[1][3][4] This property is fundamental to its use as a scale inhibitor in water treatment.[3][4]
- Michaelis-Arbuzov Reaction: This reaction allows for the alkylation of **disodium phosphonate**, enabling the formation of more complex organophosphorus compounds with C-P bonds.[1][3]

The most common laboratory synthesis involves the neutralization of phosphorous acid (H_3PO_3) with two equivalents of a sodium base like sodium hydroxide (NaOH).[2]


[Click to download full resolution via product page](#)

*Caption: General workflow for the laboratory synthesis of **disodium phosphonate**.*

Mechanism of Action and Role in Drug Development

In biological systems, the phosphonate group acts as a stable bioisostere of the phosphate group.[3][7][8] While phosphates are susceptible to enzymatic cleavage, the C-P bond in phosphonate-containing molecules is hydrolytically stable. This stability allows phosphonate-based drugs to act as competitive inhibitors of enzymes that process phosphate substrates.[7][8]

This "phosphate mimicry" is a cornerstone of their application in medicinal chemistry, notably in the development of antiviral drugs like Tenofovir, where the phosphonate moiety is crucial for its mechanism of action.[3][9]

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of phosphonates as phosphate mimics for enzyme inhibition.

Furthermore, due to their high polarity and negative charge at physiological pH, phosphonates often exhibit poor cell permeability.^[9] To overcome this, a common strategy in drug development is the use of prodrugs, where the phosphonate group is masked with moieties (like pivaloyloxymethyl, POM) that are cleaved inside the cell to release the active drug.^{[7][9]}

Experimental Protocols

Synthesis of Disodium Phosphonate (Laboratory Scale)

This protocol is based on the neutralization of phosphorous acid.^[2]

Materials:

- Phosphorous acid (H_3PO_3)
- Sodium hydroxide (NaOH) pellets or concentrated solution
- Deionized water

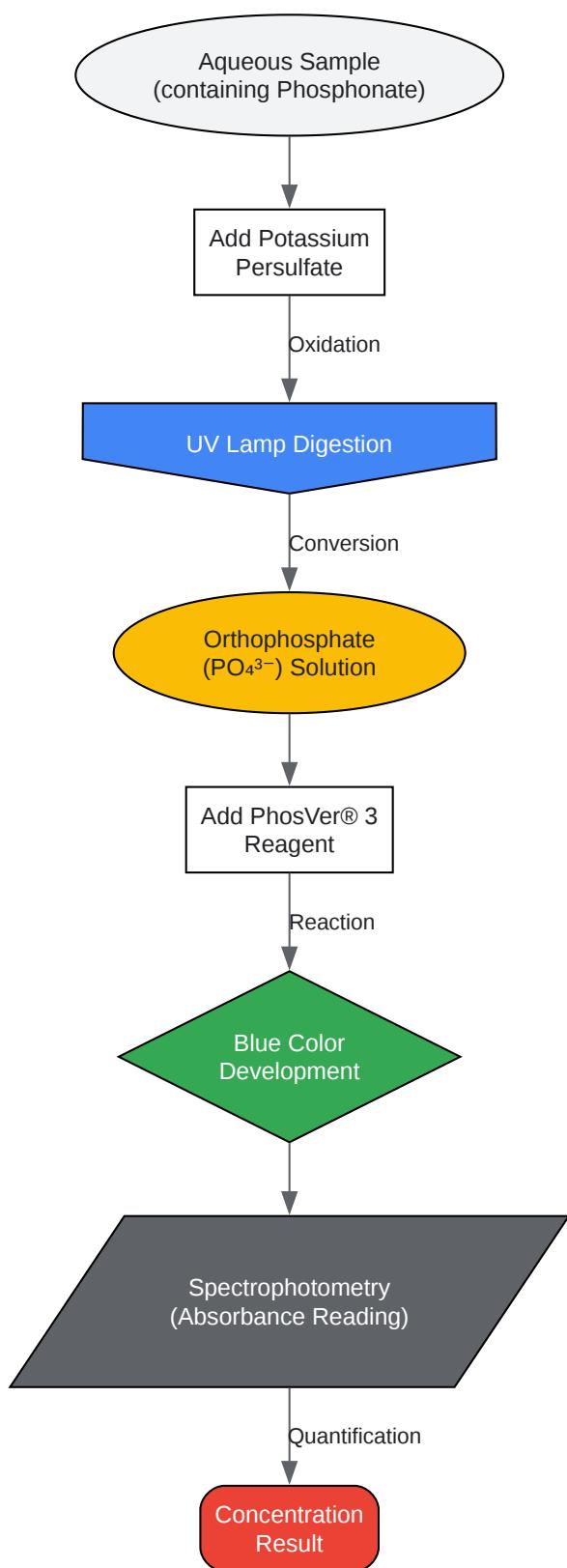
- Reaction vessel with stirring and temperature control
- pH meter

Methodology:

- Prepare a concentrated aqueous solution of phosphorous acid in the reaction vessel.
- Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic; maintain the temperature between 60-80°C to improve reaction efficiency.[\[1\]](#)[\[2\]](#)
- Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved.
- The resulting solution contains aqueous **disodium phosphonate**. The solid product can be obtained by crystallization, which may involve cooling the solution or evaporating the water under reduced pressure.
- The resulting white crystals should be filtered, washed with a small amount of cold water or ethanol, and dried.

Quantification of Phosphonates via UV-Persulfate Oxidation

A common method for analyzing phosphonates in aqueous samples involves their conversion to orthophosphate, which can then be measured colorimetrically.[\[10\]](#)[\[11\]](#)


Materials:

- Potassium persulfate
- Sulfuric acid
- Sodium hydroxide
- PhosVer® 3 Phosphate Reagent (or equivalent ascorbic acid/molybdate reagent)
- UV digestion lamp

- Spectrophotometer

Methodology:

- Sample Preparation: Place a known volume of the phosphonate-containing sample into a UV-transparent quartz tube.
- Oxidation: Add potassium persulfate to the sample. The persulfate, when activated by UV light, will oxidize the phosphonate to orthophosphate (PO_4^{3-}).[10][11]
- UV Digestion: Place the sample under a UV lamp and irradiate for the time specified by the equipment manufacturer (typically 1-2 hours) to ensure complete conversion.
- pH Adjustment: After digestion, allow the sample to cool to room temperature. Neutralize the sample to a pH of approximately 7 using sulfuric acid or sodium hydroxide as needed.[10]
- Colorimetric Analysis: Add the PhosVer® 3 reagent to the digested sample. This reagent reacts with orthophosphate to produce a characteristic blue color.[10]
- Measurement: Allow 2-5 minutes for full color development.[10] Measure the absorbance of the blue solution using a spectrophotometer at the appropriate wavelength (typically around 880 nm).
- Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a phosphate standard. Remember to subtract the initial orthophosphate concentration of the sample, determined by running a blank without the UV digestion step.[10]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of phosphonates via oxidation.

Safety and Handling

Disodium phosphonate is generally considered stable under normal conditions.^[1] However, researchers should always consult the specific Safety Data Sheet (SDS) before handling. In its solid form, it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.^{[12][13]} Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^[13] If there is a risk of generating dust, respiratory protection may be necessary.^[13] Store in a dry, well-ventilated area in sealed containers, away from incompatible materials.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Disodium phosphonate (EVT-335263) | 13708-85-5 [evitachem.com]
- 2. Disodium phosphonate | 13708-85-5 | Benchchem [benchchem.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. PHOSPHONATES - Ataman Kimya [atamanchemicals.com]
- 5. Disodium phosphonate | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. images.hach.com [images.hach.com]
- 11. Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp [irohedp.com]
- 12. innophos.com [innophos.com]
- 13. phosphonates - Safety [phosphonates.org]

- To cite this document: BenchChem. [disodium phosphonate chemical properties for researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078346#disodium-phosphonate-chemical-properties-for-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com